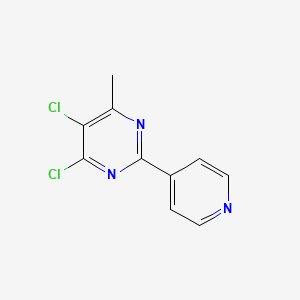

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a versatile chemical compound with the molecular formula C10H7Cl2N3. It is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinyl-pyrimidine structure. This compound is used in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including nucleotide synthesis, dna replication, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4,5-dichloro-2-methylpyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is widely used in scientific research due to its unique properties. Some of its applications include:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Materials Science: The compound is utilized in the development of advanced materials with specific properties.

Agrochemical Development: It serves as an intermediate in the synthesis of agrochemicals.

Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine can be compared with other similar compounds, such as:

- 4,5-Dichloro-2-methylpyrimidine

- 4-Chloropyridine

- 6-Methyl-2-pyridin-4-ylpyrimidine

These compounds share structural similarities but differ in their chemical properties and applications. The presence of specific functional groups and the overall structure contribute to the uniqueness of this compound, making it valuable for various research purposes.

Biological Activity

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

- Molecular Formula : C9H6Cl2N3

- Molecular Weight : 229.07 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways. For instance, it demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Research indicates that this pyrimidine derivative exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

- Anti-inflammatory Effects : In vivo studies have shown that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated a potent suppression of COX-2 activity in vitro, with subsequent in vivo validation showing reduced paw edema in rats .

- Anticancer Activity Assessment : In a series of assays against different cancer cell lines, the compound exhibited promising cytotoxicity. The study highlighted that the presence of electron-donating groups enhanced its anticancer properties, suggesting a strong correlation between structure and activity .

- Mechanistic Insights : Further mechanistic studies revealed that the compound affects multiple signaling pathways involved in cell survival and apoptosis, indicating its potential as a multi-targeted therapeutic agent .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and the substitution pattern significantly influence biological activity:

- Electron-donating groups at specific positions enhance anti-inflammatory and anticancer activities.

- The presence of halogens (e.g., chlorine) contributes to increased potency against certain biological targets.

Table 2: Structure–Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 4,5 | Increased enzyme inhibition |

| Methyl | 6 | Enhanced cytotoxicity |

| Pyridine | 2 | Improved binding affinity |

Properties

IUPAC Name |

4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-2-4-13-5-3-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHLPHLDCDQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=NC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.